molecular formula C13H24F2N2O2 B11790417 tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate

Cat. No.: B11790417
M. Wt: 278.34 g/mol
InChI Key: PYBKPWHAPFLBDW-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate is a synthetic organic compound with the molecular formula C13H24F2N2O2 and a molecular weight of 278.34 g/mol . This compound is primarily used in research and development settings, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Drug Development: The compound is under investigation for its therapeutic potential, particularly in developing new drugs aimed at treating various diseases. Its interaction with specific biological targets suggests it may modulate receptor activities or enzyme functions, making it a candidate for further pharmacological studies .
    • Analgesic Research: Given its structural similarities to known analgesics, research is exploring its efficacy in pain management and the treatment of conditions like neuropathic pain and migraine .
  • Biological Activity:
    • Pharmacodynamics Studies: Research has demonstrated that tert-butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate interacts with biological receptors, potentially influencing cellular pathways. This interaction can lead to various biological effects that are critical for understanding its therapeutic applications.
    • Fluorine Chemistry: The incorporation of fluorine into organic compounds has been shown to enhance their biological activity. This compound's fluorinated structure may provide advantages in selectivity and potency compared to non-fluorinated analogs .
  • Chemical Synthesis:
    • Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for the modification and development of derivatives that could have enhanced properties or novel applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate, identified by CAS RN 1380171-01-6, is a fluorinated compound that has garnered attention in pharmaceutical chemistry due to its potential biological activity. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacological properties, making them valuable in drug development.

The molecular formula of this compound is C13H24F2N2O2, with a molecular weight of 278.34 g/mol. This compound is characterized by the presence of a piperidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC13H24F2N2O2
Molecular Weight278.34 g/mol
CAS Number1380171-01-6
Purity95%

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperidine-4-carbamate with 1,3-difluoropropane-2-ketone. The process typically utilizes dimethyl sulfoxide as a solvent and potassium carbonate as a base, followed by purification techniques such as column chromatography to yield the final product in high purity .

Biological Activity

Research into the biological activity of this compound is limited but promising. The introduction of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

  • Inhibition of Enzymatic Activity : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering binding affinities.
  • Neuropharmacological Effects : Given the structural similarity to known psychoactive compounds, there is potential for neuropharmacological activity, possibly affecting neurotransmitter systems .
  • Antitumor Activity : Compounds with similar piperidine structures have shown efficacy in inhibiting cell proliferation in cancer models due to their interference with cell cycle regulation .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related studies provide insights into its potential applications:

Study on Fluorinated Compounds

A study highlighted the biochemical toxicology of 1,3-difluoro-2-propanol, a related compound. It was found that this compound could be metabolized into toxic metabolites affecting kidney function. This suggests that caution must be exercised when evaluating the safety profile of fluorinated derivatives like this compound .

Anticancer Research

Research on piperidine derivatives has indicated that modifications can lead to significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. These findings suggest a potential avenue for further exploration regarding the antitumor effects of this compound .

Properties

Molecular Formula

C13H24F2N2O2

Molecular Weight

278.34 g/mol

IUPAC Name

tert-butyl N-[1-(1,3-difluoropropan-2-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C13H24F2N2O2/c1-13(2,3)19-12(18)16-10-4-6-17(7-5-10)11(8-14)9-15/h10-11H,4-9H2,1-3H3,(H,16,18)

InChI Key

PYBKPWHAPFLBDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(CF)CF

Origin of Product

United States

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